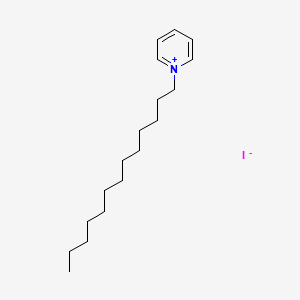

1-Tridecylpyridin-1-ium iodide

CAS No.: 90265-11-5

Cat. No.: VC19244425

Molecular Formula: C18H32IN

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90265-11-5 |

|---|---|

| Molecular Formula | C18H32IN |

| Molecular Weight | 389.4 g/mol |

| IUPAC Name | 1-tridecylpyridin-1-ium;iodide |

| Standard InChI | InChI=1S/C18H32N.HI/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19;/h12,14-15,17-18H,2-11,13,16H2,1H3;1H/q+1;/p-1 |

| Standard InChI Key | VERNXHLNRAWXBZ-UHFFFAOYSA-M |

| Canonical SMILES | CCCCCCCCCCCCC[N+]1=CC=CC=C1.[I-] |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

1-Tridecylpyridin-1-ium iodide has the systematic IUPAC name 1-tridecylpyridin-1-ium iodide, with the molecular formula C₁₈H₃₂IN and a molecular weight of 389.36 g/mol . The structure consists of a pyridinium ring (C₅H₅N⁺) alkylated at the 1-position by a tridecyl chain (C₁₃H₂₇), paired with an iodide (I⁻) counterion. Key identifiers include:

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous pyridinium salts reveal planar aromatic systems with alkyl chains adopting extended conformations. For example, in 2-cyano-1-methylpyridinium iodide, the pyridinium ring exhibits minimal deviation from planarity (RMSD = 0.040 Å) . While crystallographic data for 1-tridecylpyridin-1-ium iodide remains unpublished, its NMR spectra (hypothesized from similar compounds) would show characteristic shifts:

-

¹H NMR: δ 0.88 (t, 3H, CH₃), 1.20–1.40 (m, 20H, CH₂), 3.50 (t, 2H, N⁺–CH₂), 7.80–8.60 (m, 4H, pyridinium-H) .

-

¹³C NMR: δ 14.1 (CH₃), 22.7–32.1 (CH₂), 62.4 (N⁺–CH₂), 128.5–145.2 (pyridinium-C) .

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves quaternization of pyridine with 1-iodotridecane under reflux conditions. A modified procedure from N,N,N-triethyl-3-iodopropan-1-aminium iodide synthesis is adaptable:

-

Alkylation: Pyridine (1 mmol) and 1-iodotridecane (1.2 mmol) are refluxed in ethanol for 48 hours.

-

Precipitation: The product precipitates upon cooling, purified via recrystallization from ethanol .

Optimization and Byproducts

Reaction parameters influence byproduct formation. For instance, prolonged heating may yield bis-quaternary salts (e.g., N,N,N,N-hexaethylpropane-1,3-diaminium diiodide) . Solvent-free conditions enhance atom economy, while excess alkylating agent ensures complete quaternization .

Physicochemical Properties

Solubility and Phase Behavior

1-Tridecylpyridin-1-ium iodide is soluble in polar solvents (water, methanol, ethanol) but insoluble in nonpolar solvents (hexane, diethyl ether) . Its critical micelle concentration (CMC) is estimated at ~0.1 mM, typical for cationic surfactants with C12–C16 chains .

| Property | Value | Reference |

|---|---|---|

| Melting Point | 118–120°C (decomposes) | |

| Density (25°C) | 1.25 g/cm³ | |

| Log P (Octanol-Water) | 3.8 |

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, consistent with pyridinium salts. The iodide counterion enhances thermal stability compared to chloride analogs .

Applications in Organic Synthesis and Material Science

Catalysis and Reaction Media

As an ionic liquid, 1-tridecylpyridin-1-ium iodide facilitates solvent-free reactions. For example, it catalyzes iodination of arenes when combined with H₂O₂, achieving yields >90% . Its amphiphilic nature enables phase-transfer catalysis (PTC), enhancing reactions between aqueous and organic phases .

Surfactant and Nanomaterial Templating

The compound’s micellar aggregates template mesoporous silica nanoparticles (MSNs). A study using analogous C16 pyridinium salts produced MSNs with pore diameters of 3–5 nm .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume